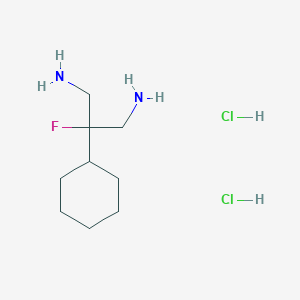![molecular formula C12H23N3O B1484967 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2098115-25-2](/img/structure/B1484967.png)
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine
Vue d'ensemble
Description
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine is an organic compound that features a pyrazole ring substituted with a tert-butoxyethyl group and a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-butoxyethyl group: This step involves the alkylation of the pyrazole ring with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Attachment of the propan-1-amine chain: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 3-bromopropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine can undergo various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-2-amine
- 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}butan-1-amine
- 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}butan-2-amine
Uniqueness
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the tert-butoxy group can enhance its stability and lipophilicity, making it a valuable intermediate in organic synthesis and potential drug development.
Propriétés
IUPAC Name |
3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-12(2,3)16-8-7-15-10-11(9-14-15)5-4-6-13/h9-10H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRMTWENSUAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
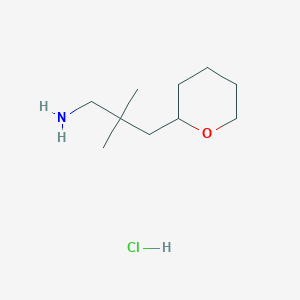
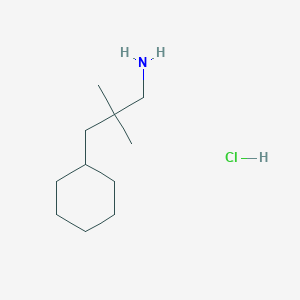
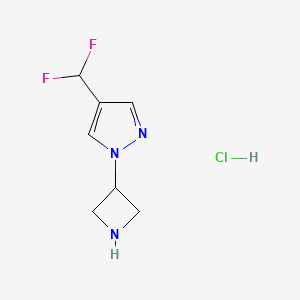
![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
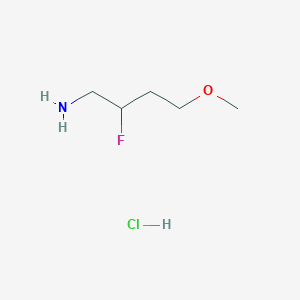
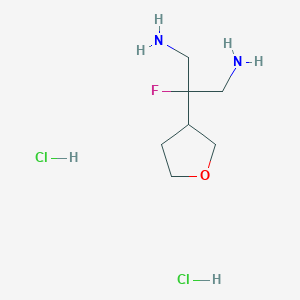
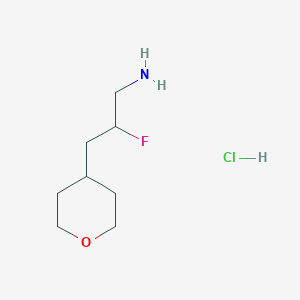
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
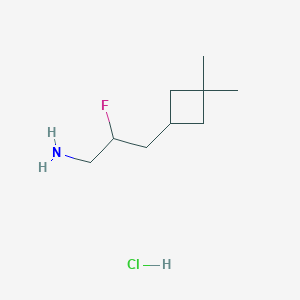
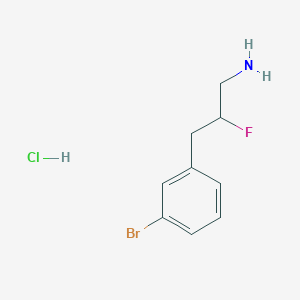
![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)
